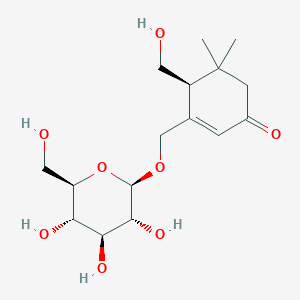
Jasminoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Although it is insoluble in water, it can dissolve in organic solvents such as ethanol and chloroform .
Jasminoside B: , is a natural compound found primarily in jasmine flowers. It possesses both aromatic and medicinal properties.
Mechanism of Action
Target of Action
Jasminoside B is a natural compound with immunosuppressive activity . It is an iridoid glycoside that is primarily found in the Gardenia jasminoides plant .
Mode of Action
This compound interacts with its target, α-glucosidase, through six hydrogen bonds interacting with amino acids residues (Arg102, Tyr104, Gly241, Arg103, Asn476) of α-glucosidase with a binding affinity of 7.3 kcal/mol . This interaction can lead to changes in the function of α-glucosidase, potentially influencing the breakdown of carbohydrates in the body.
Biochemical Pathways
It is known that gardenia jasminoides, the plant from which this compound is derived, can affect glycolipid metabolism . It targets the gut microbiota and the TLR4/Myd88/NF-κB pathway , which plays a crucial role in immune and inflammatory responses.
Pharmacokinetics
It is known that this compound is insoluble in water but soluble in organic solvents such as ethanol and chloroform . These properties can influence the bioavailability of this compound in the body.
Result of Action
This compound exhibits strong antioxidant and enzyme inhibition activities . It has been found to increase glucose uptake in insulin-resistant HepG2 cells , indicating potential anti-diabetic activity. Furthermore, it has been suggested to have hepatoprotective properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic profile of Gardenia jasminoides, the plant from which this compound is derived, can vary based on genetic and environmental factors . Therefore, the concentration and efficacy of this compound can potentially be influenced by the growing conditions of the plant.
Biochemical Analysis
Biochemical Properties
Jasminoside B interacts with various enzymes, proteins, and other biomolecules. It is an analog of tolvaptan, a drug used in the treatment of polycystic kidney disease . Existing research suggests that this plant-derived metabolite exerts various biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit a hypoglycemic effect in vitro, by inhibition of digestive enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may also affect metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.
Preparation Methods
Synthetic Routes: The synthetic routes for Jasminoside B are not widely documented. it is primarily isolated from the rhizomes of (wild ginger).
Industrial Production: Information on industrial-scale production methods is limited.
Chemical Reactions Analysis
Reactivity: Jasminoside B may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products resulting from these reactions remain to be fully explored.
Scientific Research Applications
Biology: Its biological activities, including immunosuppression, may have implications in cellular and molecular biology research.
Medicine: Jasminoside B’s immunosuppressive properties could be relevant for drug development.
Industry: Industrial applications are yet to be fully explored.
Comparison with Similar Compounds
Uniqueness: Jasminoside B’s uniqueness lies in its specific structure and immunosuppressive activity.
Similar Compounds: While detailed comparisons are scarce, exploring related compounds within the terpenoid and triterpene classes could provide valuable insights
Properties
IUPAC Name |
(4S)-4-(hydroxymethyl)-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O8/c1-16(2)4-9(19)3-8(10(16)5-17)7-23-15-14(22)13(21)12(20)11(6-18)24-15/h3,10-15,17-18,20-22H,4-7H2,1-2H3/t10-,11-,12-,13+,14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRXLXOCHNGHBC-PLJUSGQGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C=C(C1CO)COC2C(C(C(C(O2)CO)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C=C([C@H]1CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2809551.png)
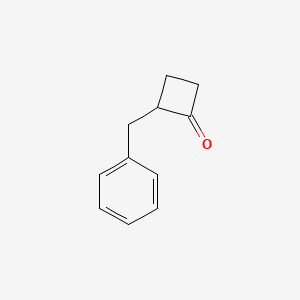
![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809556.png)
![3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2809557.png)
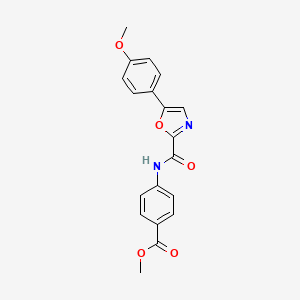
![1-[(4-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2809559.png)

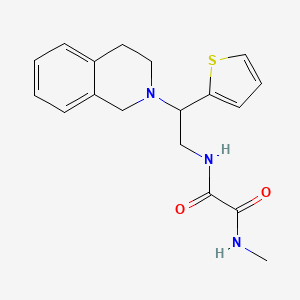

![(2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one](/img/structure/B2809567.png)
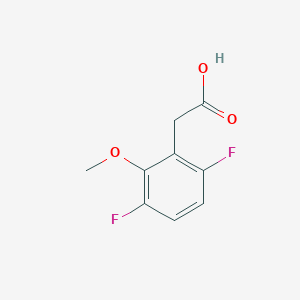
![7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2809570.png)
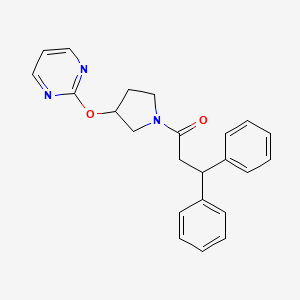
![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2809572.png)
